Brevilin-A; 6-OAP; 6-O-Angeloylplenolin; 6OAngeloylplenolin
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Overview
Description
Brevilin A is a naturally occurring sesquiterpene lactone derived from the medicinal herb Centipeda minima. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. Brevilin A has been shown to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a crucial role in cell growth, survival, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brevilin A can be synthesized through various organic synthesis methodologies. One common approach involves the extraction of Brevilin A from Centipeda minima using solvents such as methanol or ethanol. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Brevilin A typically involves large-scale extraction from Centipeda minima. The plant material is processed to obtain a crude extract, which is then subjected to further purification steps to isolate Brevilin A. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Brevilin A undergoes various chemical reactions, including:
Oxidation: Brevilin A can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring structure of Brevilin A, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the Brevilin A molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various Brevilin A derivatives with modified chemical structures and potentially enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Brevilin A exerts its effects primarily by inhibiting the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including growth, survival, and proliferation. By blocking the activity of Janus kinases, Brevilin A prevents the phosphorylation and activation of STAT proteins, thereby inhibiting the expression of target genes involved in cancer progression . Additionally, Brevilin A induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Comparison with Similar Compounds
Brevilin A is unique among sesquiterpene lactones due to its potent inhibition of the JAK-STAT signaling pathway. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-cancer properties, but it primarily targets the nuclear factor-kappa B (NF-κB) pathway.
Artemisinin: Known for its anti-malarial activity, this compound also exhibits anti-cancer properties by inducing oxidative stress in cancer cells.
Costunolide: A sesquiterpene lactone that inhibits the NF-κB pathway and exhibits anti-inflammatory and anti-cancer activities.
Brevilin A’s unique ability to inhibit the JAK-STAT pathway sets it apart from these similar compounds, making it a valuable candidate for further research and therapeutic development .
Properties
IUPAC Name |
(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPZVXLWANEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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